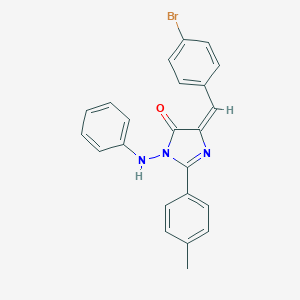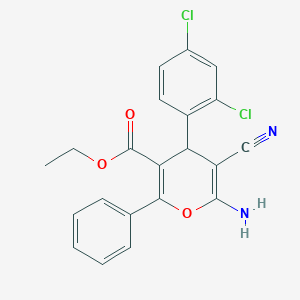![molecular formula C26H20N2O2S B378772 2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B378772.png)
2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile is a complex organic compound that features a biphenyl group, a thiazole ring, and a dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The biphenyl and dimethoxyphenyl groups can be introduced through Suzuki or Stille coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Industry
In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties might make it suitable for applications in optoelectronics.
Mécanisme D'action
The mechanism of action of 2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed study through biochemical assays and molecular modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Biphenyl-4-yl-thiazol-2-yl)-3-phenyl-acrylonitrile: Lacks the dimethoxy groups, which might affect its reactivity and applications.
2-(4-Biphenyl-4-yl-thiazol-2-yl)-3-(2,5-dimethoxy-phenyl)-propionitrile: Similar structure but with a propionitrile group instead of acrylonitrile.
Uniqueness
The presence of both the biphenyl and dimethoxyphenyl groups in 2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile makes it unique compared to its analogs
Propriétés
Formule moléculaire |
C26H20N2O2S |
|---|---|
Poids moléculaire |
424.5g/mol |
Nom IUPAC |
(Z)-3-(2,5-dimethoxyphenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C26H20N2O2S/c1-29-23-12-13-25(30-2)21(15-23)14-22(16-27)26-28-24(17-31-26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-15,17H,1-2H3/b22-14- |
Clé InChI |
JDHUUGXVMBIFQW-HMAPJEAMSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-(3,4-dimethoxyphenyl)-1-[(4-methoxyanilino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B378689.png)

![N-[2-(3,4-dimethoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B378693.png)
![[4-methyl-2-[(E)-[(5-methyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B378694.png)
![[4-methyl-2-[(E)-[(5-methyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 2,5-dibromobenzenesulfonate](/img/structure/B378695.png)
![[2-[(E)-[(5,5-dimethyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]-4-methylphenyl] 4-bromobenzenesulfonate](/img/structure/B378698.png)
![[2-[(E)-[(5-butyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]-4-methylphenyl] benzenesulfonate](/img/structure/B378699.png)
![[4-methyl-2-[(E)-[(4-oxo-5-propan-2-yl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 3-nitrobenzenesulfonate](/img/structure/B378700.png)
![[2-[(E)-[(5-butyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]-4-methylphenyl] 2,5-dibromobenzenesulfonate](/img/structure/B378703.png)

![2-amino-4-{5-nitro-2-furyl}-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B378705.png)
![N-(4-{3,5-bisnitrophenoxy}phenyl)-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B378709.png)
![N,N-DIBENZYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZAMIDE](/img/structure/B378712.png)
![N-Cyclohexyl-2-[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetylamino]-benzamide](/img/structure/B378713.png)
